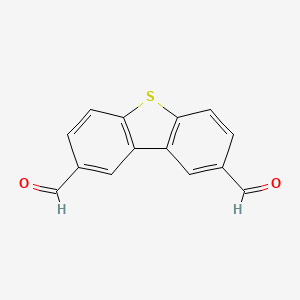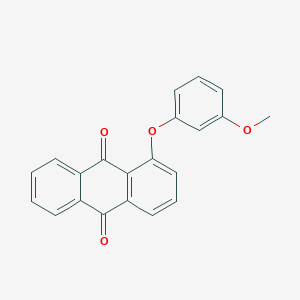
1-(3-Methoxyphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenoxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its multifaceted applications in various industries. Anthraquinone itself is a rigid, planar, and aromatic scaffold used extensively in the paper industry, synthetic dye production, and crop protection
Vorbereitungsmethoden
The synthesis of 1-(3-methoxyphenoxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: Anthracene-9,10-dione and 3-methoxyphenol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The anthracene-9,10-dione is reacted with 3-methoxyphenol under reflux conditions to form the desired product.
Industrial production methods for anthraquinone derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-(3-Methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have applications in photography and as antioxidants.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Wirkmechanismus
The mechanism of action of 1-(3-methoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and DNA. For instance, some derivatives of anthraquinone are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription . This inhibition can lead to the disruption of cancer cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4-Dihydroxyanthraquinone: Known for its use in dye production.
2-Methylanthraquinone: Used in the synthesis of pharmaceuticals.
1-Hydroxyanthraquinone: Studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
122357-52-2 |
|---|---|
Molekularformel |
C21H14O4 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
1-(3-methoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O4/c1-24-13-6-4-7-14(12-13)25-18-11-5-10-17-19(18)21(23)16-9-3-2-8-15(16)20(17)22/h2-12H,1H3 |
InChI-Schlüssel |
IRCISKWSDVQUDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



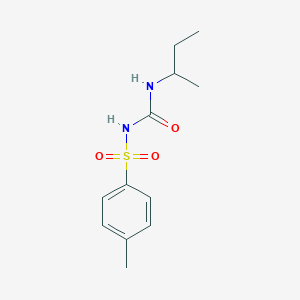

![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-](/img/structure/B11968113.png)
![11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11968120.png)
![Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11968123.png)
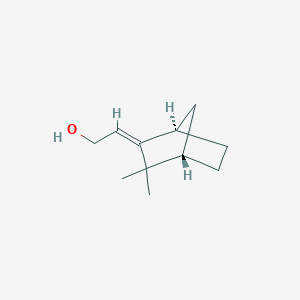
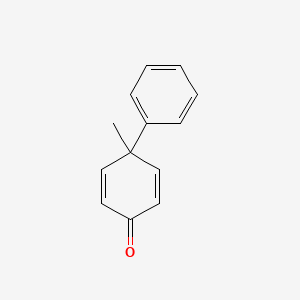
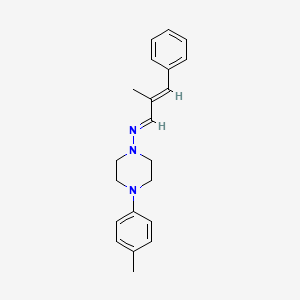
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968140.png)
![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-](/img/structure/B11968145.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B11968148.png)
![4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968159.png)
